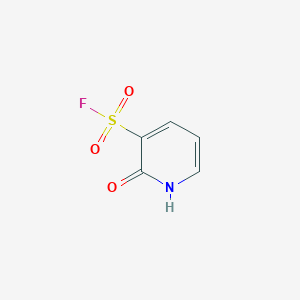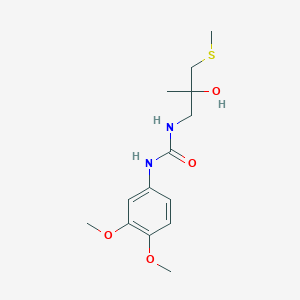
3,6-Dibromoisobenzofuran-1(3H)-one
Übersicht
Beschreibung
3,6-Dibromoisobenzofuran-1(3H)-one, also known as 3,6-DBF or 3,6-DBFO, is an organic compound belonging to the class of heteroaromatic compounds. It is a colorless, crystalline solid with a molecular weight of 250.97 g/mol and a melting point of 116-118 °C. 3,6-DBF is a highly reactive and versatile molecule, and has been widely studied for its potential applications in synthetic organic chemistry and drug discovery.
Wissenschaftliche Forschungsanwendungen
Resonance-Assisted Hydrogen Bonding :
- Isobenzofuran-1(3H)-ones, including 3,6-Dibromoisobenzofuran-1(3H)-one, demonstrate unique resonance-assisted hydrogen bonding (RAHBs), which contributes to energy stabilization and affects the electronic delocalization in crystal structures. This property is essential in understanding molecular interactions and designing new materials (Franca et al., 2016).
Synthesis and Structural Analysis :
- The molecule has been involved in studies related to synthesis and structural characterization, which are critical for developing new pharmaceuticals and materials. For instance, studies have focused on its rearrangement and annulation processes, contributing to the synthesis of novel compounds (Mal et al., 2015).
Divergent Synthesis Applications :
- Research shows its use in divergent synthesis processes, particularly in the formation of isobenzofuran-1(3H)-one derivatives, highlighting its versatility in chemical synthesis (Du et al., 2022).
Molecular Docking and Antioxidant Activities :
- The compound has been studied for its potential in molecular docking, DNA binding, and antioxidant activities. These studies are crucial for understanding its interactions at the molecular level, which can inform drug design and development (Yılmaz et al., 2020).
Catalysis and Green Chemistry :
- It has applications in catalysis and green chemistry, exemplified by its role in efficient synthesis processes like the domino [Pd]-catalysis. These applications are vital for sustainable and environmentally friendly chemical production (Mahendar & Satyanarayana, 2016).
Optical and Nonlinear Optical Properties :
- The compound has been explored for its potential in optical applications, specifically in the field of optoelectronics, due to its significant nonlinear optical properties (Fankam et al., 2020).
Pharmacological Synthesis and Activities :
- Studies have also focused on synthesizing derivatives of isobenzofuran-1(3H)-ones and exploring their antiproliferative activity, underlining its potential in pharmacological applications (Teixeira et al., 2013).
Eigenschaften
IUPAC Name |
3,6-dibromo-3H-2-benzofuran-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Br2O2/c9-4-1-2-5-6(3-4)8(11)12-7(5)10/h1-3,7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHJNGDOXAZNOPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=O)OC2Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Br2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.92 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 2-{4-[(prop-2-yn-1-yl)amino]-1H-pyrazolo[3,4-d]pyrimidin-1-yl}acetate](/img/structure/B2881922.png)
![N-(2-furylmethyl)-3-oxo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2881924.png)
![7-Chloro-3-[(2-chloro-3-methoxyphenyl)methyl]triazolo[4,5-d]pyrimidine](/img/structure/B2881927.png)

![N-(1-cyanocyclopentyl)-2-[[4-methyl-5-(2-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2881933.png)






![N-(sec-butyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2881942.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)furan-2-carboxamide](/img/structure/B2881944.png)